2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1H-pyrrolo[3,2-b]quinoxaline-3-carboxylic acid with benzylamine and pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives.
Scientific Research Applications
2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific structural features, such as the presence of the pyridin-3-ylmethylideneamino group
Biological Activity
The compound 2-amino-N-benzyl-1-[(E)-[(pyridin-3-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrroloquinoxaline framework, which is known for its diverse pharmacological properties.
Biological Activity Overview
Recent research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains.
Anticancer Activity
Studies have highlighted the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study assessed its effects on human cancer cell lines, revealing significant antiproliferative activity with IC50 values in the low micromolar range.
Table 1: Anticancer Activity Data
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Results indicate that it possesses significant antibacterial properties.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Pseudomonas aeruginosa | 25 |
The biological activity of the compound is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : The compound targets specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.
- Disruption of Bacterial Cell Wall Synthesis : Its structural components interfere with bacterial growth mechanisms.
Case Studies
- In Vitro Study on Cancer Cells : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase.
- Antibacterial Efficacy Study : In another investigation, the compound was tested against clinical isolates of resistant bacterial strains, showing superior activity compared to standard antibiotics.
Properties
IUPAC Name |
2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O/c25-22-20(24(32)27-14-16-7-2-1-3-8-16)21-23(30-19-11-5-4-10-18(19)29-21)31(22)28-15-17-9-6-12-26-13-17/h1-13,15H,14,25H2,(H,27,32)/b28-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPCXRKBAMTKG-RWPZCVJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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